molecular formula C17H20ClNO3S2 B2582118 5-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203295-32-2

5-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2582118
CAS No.: 1203295-32-2
M. Wt: 385.92
InChI Key: IFPZXTVWILIIBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of thiophene derivatives, which are part of the compound , has been highlighted in recent literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .

Scientific Research Applications

Synthesis and Bioactivity

Sulfonamide derivatives are a focus of scientific research due to their potential applications in various fields, including medicinal chemistry. While the specific compound 5-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may not be directly mentioned, related sulfonamide compounds have been extensively studied for their bioactivities. For instance, synthesis and characterization efforts have led to the development of sulfonamide derivatives with potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. These compounds exhibit a range of activities, including inhibition of carbonic anhydrase enzymes, which play a role in tumor growth and metastasis, and showing selective toxicity towards cancer cell lines (Gul et al., 2016; Gomha et al., 2016; Küçükgüzel et al., 2013).

Catalysis and Molecular Structure

Sulfonamides also play a role in catalysis and molecular structure studies. Their ability to act as ligands or catalysts in chemical reactions makes them valuable in synthetic chemistry. For example, sulfonamides have been used as efficient catalysts in the synthesis of bis(pyrazolyl) compounds, and their molecular structures have been analyzed to understand their interaction with biological targets, such as enzymes involved in disease processes (Karimi-Jaberi et al., 2012; Al-Hourani et al., 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of sulfonamide derivatives are notable, with some compounds showing significant activity against various bacterial and fungal strains. This indicates their potential for development into new antimicrobial and antifungal agents, addressing the increasing problem of antibiotic resistance (Sarvaiya et al., 2019; Hassan, 2013).

Properties

IUPAC Name

5-chloro-2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S2/c1-13-4-5-14(18)11-15(13)24(20,21)19-12-17(6-8-22-9-7-17)16-3-2-10-23-16/h2-5,10-11,19H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPZXTVWILIIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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